molecular formula C21H17ClO3 B13432510 4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol

4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol

Cat. No.: B13432510
M. Wt: 352.8 g/mol
InChI Key: KUIIVJFWKJNNGP-UHFFFAOYSA-N
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Description

4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol is an organic compound with the molecular formula C21H17ClO3 and a molecular weight of 352.81 g/mol. This compound is an intermediate in the synthesis of N,N-Dimethyl-4-hydroxymethoxy Clomiphene, which is used to prepare clomiphene and tamoxifen analogs as potential non-steroidal antiestrogens with antitumor activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of boron reagents . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The choice of solvent, catalyst, and reaction parameters are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are used

Properties

Molecular Formula

C21H17ClO3

Molecular Weight

352.8 g/mol

IUPAC Name

4-[2-chloro-1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethenyl]phenol

InChI

InChI=1S/C21H17ClO3/c1-25-19-12-6-16(7-13-19)21(22)20(14-2-8-17(23)9-3-14)15-4-10-18(24)11-5-15/h2-13,23-24H,1H3

InChI Key

KUIIVJFWKJNNGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)Cl

Origin of Product

United States

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